2,4-Dibromo-5-fluoroiodobenzene
Overview
Description
2,4-Dibromo-5-fluoroiodobenzene is an organohalogen compound with the molecular formula C₆H₂Br₂FI and a molecular weight of 379.79 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-fluoroiodobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules through halogen bonding and aromatic interactions. These interactions can influence the structure and function of the biomolecules, potentially leading to changes in their activity. For example, the presence of bromine and iodine atoms in this compound can form strong halogen bonds with electron-rich sites on proteins, affecting their conformation and stability.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluoroiodobenzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially brominated, fluorinated, and iodinated under controlled conditions. The specific details of these processes are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: React with the halogenated benzene ring in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2,4-Dibromo-5-fluoroiodobenzene is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluoroiodobenzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These atoms can be selectively replaced or modified, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with different positions of halogen atoms.
2,4-Dibromo-5-fluorobenzene: Lacks the iodine atom, making it less versatile in certain reactions.
Uniqueness
2,4-Dibromo-5-fluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, providing a high degree of reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGTIJQQHVOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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